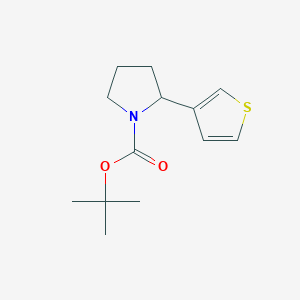

tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15842045

Molecular Formula: C13H19NO2S

Molecular Weight: 253.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO2S |

|---|---|

| Molecular Weight | 253.36 g/mol |

| IUPAC Name | tert-butyl 2-thiophen-3-ylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-5-11(14)10-6-8-17-9-10/h6,8-9,11H,4-5,7H2,1-3H3 |

| Standard InChI Key | DZOKOTBLPQRNGP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=CSC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

A pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, which confers conformational rigidity and hydrogen-bonding capabilities.

-

A thiophene group attached at the 3-position of the pyrrolidine ring, introducing aromaticity and electronic diversity through sulfur’s lone pairs.

-

A tert-butyl ester at the 1-position of pyrrolidine, providing steric bulk and hydrolytic stability compared to linear alkyl esters .

The IUPAC name, tert-butyl 2-thiophen-3-ylpyrrolidine-1-carboxylate, reflects this arrangement (InChI: InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-5-11(14)10-6-8-17-9-10/h6,8-9,11H,4-5,7H2,1-3H3).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₂S | |

| Molecular Weight | 253.36 g/mol | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=CSC=C2 | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely soluble in organic solvents (e.g., THF, DCM) |

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of tert-butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate typically follows a multi-step sequence:

-

Pyrrolidine Ring Formation:

-

Thiophene Functionalization:

-

Ester Protection:

Table 2: Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Grignard Addition | Methyl MgBr, THF, 0°C → rt, 3 h | 87% | |

| Boc Protection | Boc₂O, DMAP, DCM, 24 h | 90% | |

| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 65% |

Purification and Characterization

-

Column Chromatography: Silica gel with hexane/ethyl acetate gradients (e.g., 50:50) is commonly used .

-

Crystallization: Tert-butyl esters often crystallize from ethanol or methanol mixtures .

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The pyrrolidine-thiophene scaffold is prevalent in bioactive molecules due to:

-

Conformational Restriction: Enhances binding affinity to targets like GPCRs or kinases.

-

Metabolic Stability: The tert-butyl group reduces oxidative degradation by cytochrome P450 enzymes.

Case Studies of Analogous Compounds

-

Anticancer Agents: Pyrrolidine-thiophene hybrids inhibit tubulin polymerization (IC₅₀ ≈ 1–5 μM) .

-

Antipsychotics: Structural analogs modulate dopamine D₂ receptors (Kᵢ ≈ 50 nM).

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Controlling thiophene substitution patterns remains challenging.

-

Stereochemistry: Achieving enantiopure pyrrolidine derivatives requires chiral catalysts or resolution techniques .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume